
2-(Hexadecanoylamino)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexadecanoylamino)ethyl acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecanoylamino)ethyl acetate typically involves the esterification of hexadecanoic acid (palmitic acid) with 2-aminoethanol, followed by acetylation. The reaction can be carried out under acidic or basic conditions, with common reagents including sulfuric acid or sodium hydroxide as catalysts. The process generally involves heating the reactants to facilitate the esterification and acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method uses microwave irradiation to accelerate the reaction, reducing the time required and increasing the yield. The use of non-solvent conditions and catalysts like calcium oxide can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hexadecanoylamino)ethyl acetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and 2-aminoethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under suitable conditions.
Major Products
Hydrolysis: Hexadecanoic acid and 2-aminoethanol.
Reduction: The corresponding alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Applications De Recherche Scientifique
2-(Hexadecanoylamino)ethyl acetate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid membranes.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 2-(Hexadecanoylamino)ethyl acetate involves its interaction with lipid membranes. The compound’s long hydrophobic tail allows it to integrate into lipid bilayers, while the hydrophilic head interacts with the aqueous environment. This amphiphilic nature enables it to act as a surfactant, reducing surface tension and facilitating the formation of micelles and other structures. These properties are crucial for its applications in drug delivery and cosmetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a shorter carbon chain, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopropyl butyrate: An ester with similar applications in the fragrance industry.
Uniqueness
2-(Hexadecanoylamino)ethyl acetate is unique due to its long-chain fatty acid derivative, which imparts distinct properties such as enhanced hydrophobicity and the ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and drug delivery systems .
Propriétés
Numéro CAS |
2495-72-9 |
|---|---|
Formule moléculaire |
C20H39NO3 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
2-(hexadecanoylamino)ethyl acetate |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-18-24-19(2)22/h3-18H2,1-2H3,(H,21,23) |
Clé InChI |
KNZOGQPUJYKSAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


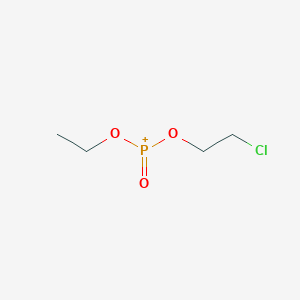
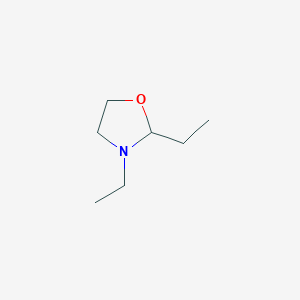
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
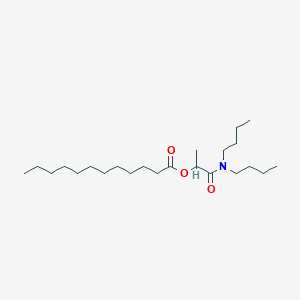
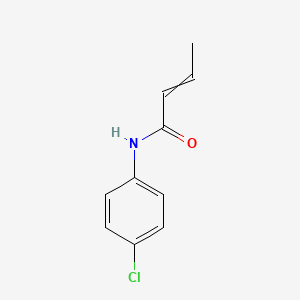

![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
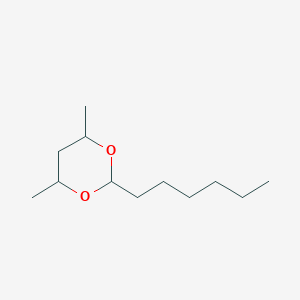

![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)

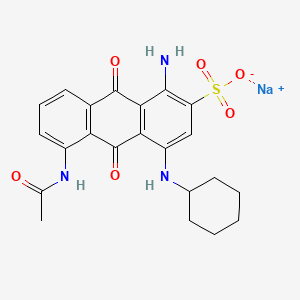
![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
